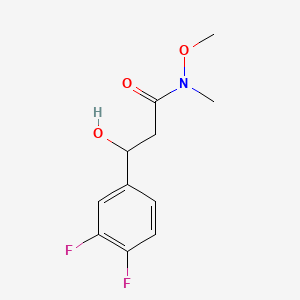![molecular formula C6H12ClN B14779443 (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a practical and facile access to a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another method involves the use of flow technology to access 1-azabicyclo[1.1.0]butanes bearing strained 3-, 4-, and 5-membered O-heterocycles .
Industrial Production Methods
Industrial production methods for (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involve large-scale cyclopropanation reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane, each with unique structural and functional properties.
Aplicaciones Científicas De Investigación
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride include:
3-azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in various chemical and pharmaceutical applications.
3-azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azabicyclohexane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5?,6-;/m0./s1 |
Clave InChI |
XTWZARHPLKECFV-PQAGPIFVSA-N |
SMILES isomérico |
C[C@@]12CC1CNC2.Cl |
SMILES canónico |
CC12CC1CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


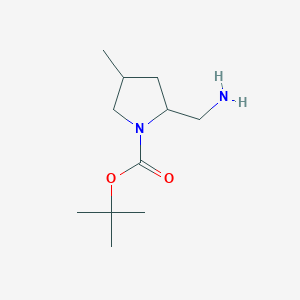
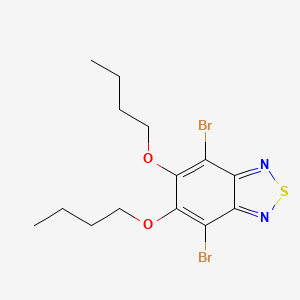
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)


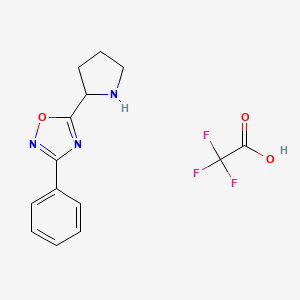
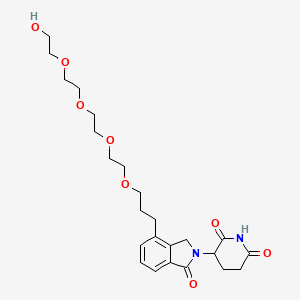

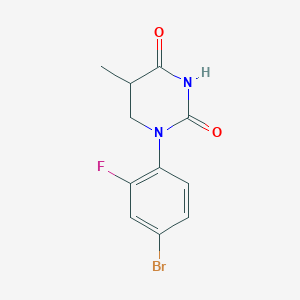
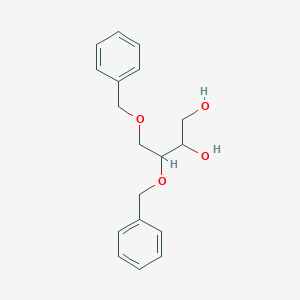
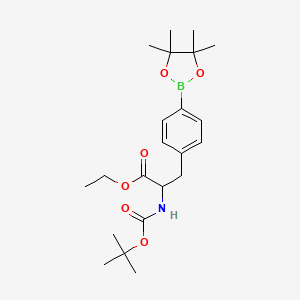
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
